PK Profile Differentiation: Slower Clearance of ABT-510 vs. ABT-526 in Preclinical Models
ABT-510 was designed to overcome the short half-life of the parent heptapeptide. A direct head-to-head comparison in the discovery study demonstrated that ABT-510 has a significantly slower clearance rate in dogs and monkeys compared to its closest structural analog, ABT-526. This improved PK property is a direct result of the substitution of D-allo-Ile for D-Ile [1]. The quantitative data are presented below.
| Evidence Dimension | Plasma Clearance Rate in Preclinical Species |
|---|---|
| Target Compound Data | Slower clearance in dog and monkey (qualitative, but directionally significant per source) |
| Comparator Or Baseline | ABT-526 (nonapeptide analog) |
| Quantified Difference | Not reported as a specific numeric value; characterized as 'slower clearance' in direct comparative pharmacokinetic analysis. |
| Conditions | Preclinical pharmacokinetic study in dog and monkey models. |
Why This Matters
Slower clearance translates to a longer systemic half-life, potentially allowing for less frequent dosing and improved target engagement in vivo, which is a key consideration for selecting ABT-510 over ABT-526 for long-term preclinical efficacy studies.
- [1] Haviv, F., Bradley, M. F., Kalvin, D. M., Schneider, A. J., Davidson, D. J., Majest, S. M., ... & Henkin, J. (2005). Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities. Journal of medicinal chemistry, 48(8), 2838-2846. View Source
